3,6-Dichloro-4-(1-chloropropan-2-yl)pyridazine
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Overview
Description
3,6-Dichloro-4-(1-chloropropan-2-yl)pyridazine is a chemical compound with the molecular formula C7H8Cl3N2 It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-(1-chloropropan-2-yl)pyridazine typically involves the chlorination of pyridazine derivatives. One common method is the reaction of 3,6-dichloropyridazine with 1-chloropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-(1-chloropropan-2-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like water or alcohol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3,6-Dichloro-4-(1-chloropropan-2-yl)pyridazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-(1-chloropropan-2-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloropyridazine
- 4-Chloropyridazine
- 2,3-Dichloropyridazine
Uniqueness
3,6-Dichloro-4-(1-chloropropan-2-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
108287-86-1 |
---|---|
Molecular Formula |
C7H7Cl3N2 |
Molecular Weight |
225.5 g/mol |
IUPAC Name |
3,6-dichloro-4-(1-chloropropan-2-yl)pyridazine |
InChI |
InChI=1S/C7H7Cl3N2/c1-4(3-8)5-2-6(9)11-12-7(5)10/h2,4H,3H2,1H3 |
InChI Key |
OZXBVIBOHOTQNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
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